molecular formula C10H14O3 B1250327 Modiolide B

Modiolide B

Cat. No. B1250327
M. Wt: 182.22 g/mol
InChI Key: DNUDFISZTSNQPJ-ZWPSSFCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Modiolide B is a natural product found in Paraphaeosphaeria with data available.

Scientific Research Applications

Discovery and Isolation

Modiolide B, along with Modiolide A and a linear pentaketide, Modiolin, was first isolated from a cultured broth of the fungus Paraphaeosphaeria sp., found in a marine horse mussel. These compounds are classified as 10-membered macrolides and were identified using spectroscopic data (Tsuda et al., 2003).

Structural Analysis

The structural details of Modiolide B, along with Modiolide A, were further explored through spectroscopic and mass spectrometry analysis. These studies provide foundational knowledge about the molecular structure of these compounds (Fun et al., 2006).

Synthetic Methods

The first total synthesis of Modiolide A was achieved, providing a methodological basis that could be applicable for synthesizing Modiolide B as well. This synthesis involved asymmetric reduction mediated by whole-cell yeast, suggesting a potential approach for the synthesis of similar macrolides (Matsuda et al., 2007).

Bioactive Potential

Several studies have focused on the bioactive potential of 10-membered lactones, including Modiolide B. These compounds, derived from marine fungi, show promise in various biological applications due to their unique structural and chemical properties. Investigations into their bioactive potential could lead to new insights into their applications in biomedicine and pharmacology (Greve et al., 2008).

Marine Environmental Studies

Modiolus modiolus, the marine horse mussel from which the fungus producing Modiolide B was isolated, has been used in environmental studies. These studies assess the impact of anthropogenic contaminants in marine environments, indicating the ecological significance of the species and potentially the compounds it harbors (Veldhoen et al., 2009).

Inflammatory Modulation

Recent research has shown that compounds similar to Modiolide B have anti-inflammatory properties. This opens up possibilities for Modiolide B and related compounds to be used in therapeutic settings for managing inflammation (Quang et al., 2018).

properties

Product Name

Modiolide B

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

IUPAC Name

(2R,5E,7R,8Z)-7-hydroxy-2-methyl-2,3,4,7-tetrahydrooxecin-10-one

InChI

InChI=1S/C10H14O3/c1-8-4-2-3-5-9(11)6-7-10(12)13-8/h3,5-9,11H,2,4H2,1H3/b5-3+,7-6-/t8-,9-/m1/s1

InChI Key

DNUDFISZTSNQPJ-ZWPSSFCZSA-N

Isomeric SMILES

C[C@@H]1CC/C=C/[C@H](/C=C\C(=O)O1)O

Canonical SMILES

CC1CCC=CC(C=CC(=O)O1)O

synonyms

modiolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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